1,4-Thiazepane 1,1-dioxide

Lipophilicity Drug-likeness Solubility engineering

1,4-Thiazepane 1,1-dioxide is a fully saturated seven-membered heterocyclic sulfone (C₅H₁₁NO₂S, MW 149.21 g/mol free base) containing nitrogen at position 4 and sulfur at position 1, with the ring sulfur in the maximally oxidized S,S-dioxide state. It is most commonly supplied as its hydrochloride salt (CAS 595597-04-9, MW 185.67) at ≥95–98% purity.

Molecular Formula C5H11NO2S
Molecular Weight 149.21
CAS No. 595597-04-9; 756815-81-3
Cat. No. B2524503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Thiazepane 1,1-dioxide
CAS595597-04-9; 756815-81-3
Molecular FormulaC5H11NO2S
Molecular Weight149.21
Structural Identifiers
SMILESC1CNCCS(=O)(=O)C1
InChIInChI=1S/C5H11NO2S/c7-9(8)4-1-2-6-3-5-9/h6H,1-5H2
InChIKeyMFLNNERJBPIKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Thiazepane 1,1-Dioxide (CAS 595597-04-9 / 756815-81-3): Core Physicochemical Identity and Procurement-Relevant Classification


1,4-Thiazepane 1,1-dioxide is a fully saturated seven-membered heterocyclic sulfone (C₅H₁₁NO₂S, MW 149.21 g/mol free base) containing nitrogen at position 4 and sulfur at position 1, with the ring sulfur in the maximally oxidized S,S-dioxide state [1]. It is most commonly supplied as its hydrochloride salt (CAS 595597-04-9, MW 185.67) at ≥95–98% purity . The compound belongs to the thiazepane sulfone subclass, distinguished from the parent 1,4-thiazepane (thioether), the intermediate 1-oxide (sulfoxide), and heteroatom-substituted analogs (1,4-oxazepane, 1,4-diazepane) by the presence of the electron-withdrawing sulfone moiety, which fundamentally alters lipophilicity, hydrogen-bonding capacity, and target-binding behavior [1][2].

Why 1,4-Thiazepane 1,1-Dioxide Cannot Be Freely Substituted by Unoxidized Thiazepane or Heteroatom Analogs


The sulfur oxidation state in the 1,4-thiazepane scaffold is not a passive structural feature—it acts as a binary switch for molecular recognition. Direct head-to-head evidence from BET bromodomain crystallography-guided SAR demonstrates that oxidizing the thioether to the sulfone completely precludes target binding (Kd from 230–280 μM to no binding), while the intermediate sulfoxide retains only weak, stereochemically restricted binding (Kd = 2600 μM for one diastereomer) [1]. Simultaneously, full oxidation to the 1,1-dioxide depresses logP by approximately 2.0–2.2 log units relative to the parent thiazepane (logP −1.55 vs. +0.55–0.68), translating to a >100-fold increase in hydrophilicity that alters solubility, permeability, and formulation behavior [2]. Generic substitution among thiazepane, thiazepane-1-oxide, and thiazepane-1,1-dioxide—or replacement with isosteric oxazepane or diazepane cores—without experimental validation therefore carries a high risk of target disengagement, altered ADME profiles, or failed assay reproducibility.

1,4-Thiazepane 1,1-Dioxide: Quantified Differentiation Evidence Against Closest Analogs


LogP Depression of ~2.2 Units Versus Parent 1,4-Thiazepane Confers >100-Fold Hydrophilicity Shift

Full oxidation of the thioether to the 1,1-dioxide sulfone reduces the computed/experimental logP by approximately 2.0–2.2 log units relative to the parent 1,4-thiazepane. The 1,4-thiazepane 1,1-dioxide free base exhibits a logP of −1.55 (Chembase) or −1.47 (Fluorochem, HCl salt) [1], while the unoxidized parent 1,4-thiazepane records a logP of +0.55 (Chembase) to +0.68 (ChemSpider ACD/LogP) . This ΔlogP of approximately −2.15 represents over a 100-fold increase in hydrophilicity, moving the compound from moderately lipophilic (parent) into hydrophilic chemical space (dioxide). By comparison, the 1,4-thiazepane 1-oxide (intermediate oxidation state) has a PubChem XLogP3 of −1.0, situating it predictably between the thioether and dioxide forms [2].

Lipophilicity Drug-likeness Solubility engineering

Oxidation-State-Dependent BRD4(D1) Binding: Sulfone Abolishes Target Engagement While Thioether Binds at Kd = 230–280 μM

In the only published direct head-to-head comparison of thiazepane oxidation states against a defined protein target, Johnson et al. (2019) evaluated thiazepane fragments for BRD4(D1) bromodomain binding via PrOF NMR. The thioether (unoxidized) forms of N-acyl-1,4-thiazepanes bound BRD4(D1) with Kd values of 230–280 μM [1]. Oxidation to the sulfoxide (intermediate state) produced only one diastereomer capable of detectable binding, with a Kd of 2600 μM—a >10-fold affinity loss [1]. Full oxidation to the sulfone (1,1-dioxide) precluded binding entirely (designated 'NB'—no binding detected at concentrations up to 400 μM) [1]. This demonstrates that the sulfone group is sterically and/or electronically incompatible with the acetyl-lysine binding pocket of BRD4(D1), and that the oxidation state operates as a binary gate for target engagement in this therapeutically important protein family.

BET bromodomain Epigenetic probes Fragment-based drug discovery

Thiazepane Core Outperforms Oxazepane and Diazepane in iNOS Inhibition Potency (IC50 = 0.19 μM)

In a systematic SAR evaluation of seven-membered heterocyclic NOS inhibitors, Shankaran et al. (2004) directly compared 3- and 5-imino derivatives across three heterocycle classes: oxazepane (ring O), thiazepane (ring S), and diazepane (ring N) [1]. The most potent inhibitor of inducible NOS (iNOS) identified in the entire study was the thiazepane-based analog 25, bearing an n-propyl substituent, with an IC50 of 0.19 μM against recombinant human iNOS [1]. While the study evaluated imino-substituted derivatives rather than the parent 1,4-thiazepane 1,1-dioxide scaffold itself, the data establish the thiazepane sulfur-containing core as conferring superior iNOS potency relative to its oxygen and nitrogen congeners. The 1,1-dioxide variant represents a chemically distinct starting point for installing imino or other pharmacophoric modifications onto the potency-validated thiazepane template.

Nitric oxide synthase Inflammation Medicinal chemistry SAR

Fsp3 = 1.0: Maximum Attainable sp3 Character Differentiates from Flat Aromatic Fragment Libraries

The 1,4-thiazepane 1,1-dioxide scaffold achieves a fraction sp3 (Fsp3) value of 1.0, as all five ring carbon atoms and the nitrogen and sulfur atoms are fully sp3-hybridized in the saturated seven-membered ring . This represents the theoretical maximum for this molecular descriptor, contrasting sharply with the typical flat, aromatic fragments that dominate traditional screening libraries (average Fsp3 ≈ 0.3–0.5) [1]. Johnson et al. (2019) specifically highlighted 1,4-thiazepanes as 'underrepresented' 3D-enriched fragments and demonstrated that incorporating such scaffolds increases library diversity for challenging protein–protein interaction targets such as BET bromodomains [1]. The fully saturated nature of the dioxide additionally confers a non-planar, chair-like conformation (as evidenced by X-ray crystallography of analogous thiazepane sulfones), expanding the accessible conformational space beyond that of flat heterocycles [2].

3D fragments Fraction sp3 Fragment-based screening Molecular complexity

Enhanced Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity Drive Solubility and Permeability Differentiation

Oxidation to the 1,1-dioxide state increases the topological polar surface area (TPSA) from 37.3 Ų (parent 1,4-thiazepane) to 46.17 Ų (1,4-thiazepane 1,1-dioxide), a gain of approximately 9 Ų (+24%) [1]. Concurrently, the hydrogen-bond acceptor count rises from 1–2 (parent, depending on calculation method) to 3 (dioxide), with the two sulfone oxygens each serving as strong H-bond acceptors . The 1,4-thiazepane 1-oxide (intermediate) possesses an intermediate TPSA of 48.3 Ų (PubChem Cactvs) and 3 H-bond acceptors, highlighting that the sulfoxide and sulfone have comparable polarity surface areas but differ substantially in binding behavior (see Evidence Item 2) [2]. This TPSA-HBA shift is consistent with the >100-fold hydrophilicity gain quantified in Evidence Item 1 and has direct implications for predicted intestinal absorption and blood–brain barrier penetration.

TPSA Hydrogen bonding Physicochemical profiling ADME prediction

Highest-Confidence Application Scenarios for 1,4-Thiazepane 1,1-Dioxide Based on Quantified Differentiation Evidence


3D-Enriched Fragment Library Construction for Challenging Protein–Protein Interaction Targets

With Fsp3 = 1.0 and a non-planar seven-membered ring conformation, 1,4-thiazepane 1,1-dioxide represents a high-value 3D fragment for diversity-oriented screening collections. Johnson et al. (2019) explicitly identified 1,4-thiazepanes as underrepresented scaffolds in fragment libraries and recommended their inclusion for enhancing diversity against bromodomains and other PPI targets [1]. The commercial availability of the dioxide in ≥95% purity from multiple vendors supports cost-effective library assembly, while its low molecular weight (149.21 Da free base) keeps it within Rule-of-Three fragment space [2].

Negative Control or Counterscreen Design for BET Bromodomain BRD4(D1) Assays

The definitive demonstration that sulfone oxidation precludes BRD4(D1) binding (Kd: thioether = 230–280 μM → sulfone = no binding at ≤400 μM) establishes 1,4-thiazepane 1,1-dioxide as a structurally matched negative control for thioether-based BET inhibitor programs [1]. Researchers can deploy the dioxide in counterscreens to deconvolve BET-dependent from BET-independent phenotypic effects, or as an inactive scaffold control in target engagement assays, with the assurance that the lack of binding is experimentally validated rather than assumed.

iNOS Inhibitor Lead Optimization Starting from a Potency-Validated Thiazepane Template

Shankaran et al. (2004) established that the thiazepane core confers superior iNOS inhibitory potency relative to oxazepane and diazepane congeners, with the most potent thiazepane-based analog achieving IC50 = 0.19 μM [1]. 1,4-Thiazepane 1,1-dioxide provides a chemically differentiated starting scaffold (sulfone vs. thioether) for installing imino, amidine, or other iNOS pharmacophores, enabling exploration of oxidation-state-dependent potency and selectivity within the validated thiazepane chemotype. The LogP shift of −2.2 units (vs. parent) may additionally be leveraged to fine-tune the polarity and metabolic profile of iNOS-targeting lead series [2].

Hydrophilic Scaffold for Solubility-Challenged or CNS-Excluded Lead Series

The measured LogP of −1.47 to −1.55 places 1,4-thiazepane 1,1-dioxide firmly in hydrophilic chemical space (LogP < 0), making it suitable as a solubilizing core for lead series where excessive lipophilicity drives poor aqueous solubility, high metabolic clearance, or promiscuous off-target binding [1][2]. Its TPSA of 46.17 Ų and three H-bond acceptors further support aqueous solubility, while its Fsp3 = 1.0 and seven-membered ring conformation differentiate it from commonly used polar scaffolds (e.g., morpholine, piperazine) that are planar or six-membered . The predicted poor blood–brain barrier penetration (consistent with LogP < 0 and TPSA > 40 Ų) also makes it a rational choice for peripherally restricted programs where CNS exposure must be minimized [1].

Quote Request

Request a Quote for 1,4-Thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.